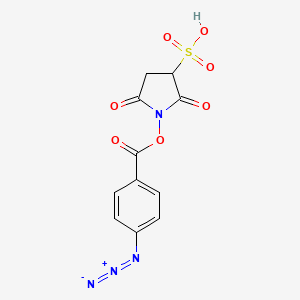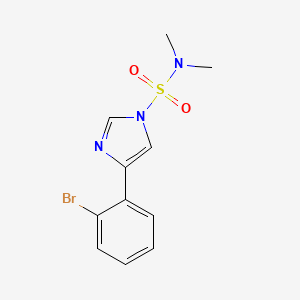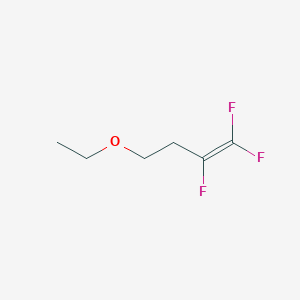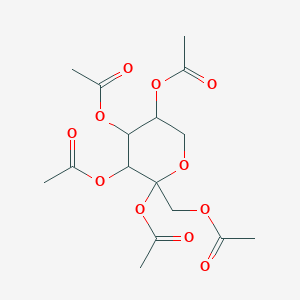
Benzimidazole, 4-chloro-2-(trifluoromethyl)-
描述
Benzimidazole, 4-chloro-2-(trifluoromethyl)- is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, where the hydrogen atoms at positions 4 and 2 are replaced by a chlorine atom and a trifluoromethyl group, respectively
作用机制
Target of Action
Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They have been found to have diverse biological and clinical applications .
Mode of Action
Benzimidazole derivatives are known to interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides . This interaction can lead to various biological activities.
Biochemical Pathways
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . These activities suggest that benzimidazole derivatives may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by benzimidazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
生化分析
Biochemical Properties
Benzimidazole, 4-chloro-2-(trifluoromethyl)-, plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, this compound can interact with cytochrome P450 enzymes, leading to the inhibition of metabolic reactions that these enzymes catalyze. Additionally, it can bind to proteins involved in cell signaling pathways, altering their function and impacting cellular communication .
Cellular Effects
The effects of benzimidazole, 4-chloro-2-(trifluoromethyl)-, on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, benzimidazole, 4-chloro-2-(trifluoromethyl)-, can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, benzimidazole, 4-chloro-2-(trifluoromethyl)-, exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, this compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing substrate binding and subsequent metabolic reactions. Additionally, benzimidazole, 4-chloro-2-(trifluoromethyl)-, can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzimidazole, 4-chloro-2-(trifluoromethyl)-, can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole, 4-chloro-2-(trifluoromethyl)-, is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained inhibition of metabolic enzymes and prolonged alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of benzimidazole, 4-chloro-2-(trifluoromethyl)-, vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, benzimidazole, 4-chloro-2-(trifluoromethyl)-, can induce toxic effects, including liver and kidney damage, due to the excessive inhibition of metabolic enzymes and disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
Benzimidazole, 4-chloro-2-(trifluoromethyl)-, is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can inhibit cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds. Additionally, benzimidazole, 4-chloro-2-(trifluoromethyl)-, can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, benzimidazole, 4-chloro-2-(trifluoromethyl)-, is transported and distributed through interactions with transporters and binding proteins. This compound can bind to plasma proteins, facilitating its distribution throughout the body. Additionally, it can interact with cellular transporters, influencing its uptake and localization within specific tissues and cells. The distribution of benzimidazole, 4-chloro-2-(trifluoromethyl)-, is critical for its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of benzimidazole, 4-chloro-2-(trifluoromethyl)-, plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, benzimidazole, 4-chloro-2-(trifluoromethyl)-, can accumulate in the endoplasmic reticulum, where it interacts with metabolic enzymes and affects protein synthesis. Its localization within specific subcellular regions is essential for its biochemical and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 4-chloro-2-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with 4-chloro-2-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
On an industrial scale, the synthesis of benzimidazole, 4-chloro-2-(trifluoromethyl)- can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced production costs.
化学反应分析
Types of Reactions
Benzimidazole, 4-chloro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzimidazoles, which can exhibit different biological activities and properties depending on the nature of the substituents.
科学研究应用
Benzimidazole, 4-chloro-2-(trifluoromethyl)- has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antiviral, and antimicrobial activities.
Materials Science: It is used in the synthesis of high-performance polymers and materials with unique properties such as high thermal stability and proton conductivity.
相似化合物的比较
Benzimidazole, 4-chloro-2-(trifluoromethyl)- can be compared with other similar compounds such as:
2-(4-Trifluoromethylphenyl)benzimidazole: This compound has a similar structure but with a trifluoromethyl group at the 4-position of the phenyl ring instead of the benzimidazole ring.
2-Trifluoromethyl-9-dialkylaminoalkylimidazo[1,2-a]benzimidazole: This compound contains an imidazo[1,2-a]benzimidazole core with a trifluoromethyl group at the 2-position.
The uniqueness of benzimidazole, 4-chloro-2-(trifluoromethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
属性
IUPAC Name |
4-chloro-2-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDKQPQAAUQCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177938 | |
| Record name | Benzimidazole, 4-chloro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-31-0 | |
| Record name | Benzimidazole, 4-chloro-2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 4-chloro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol](/img/structure/B3031232.png)

